2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
CAS No.: 868216-59-5
Cat. No.: VC4147324
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868216-59-5 |
|---|---|
| Molecular Formula | C16H16N2O2S2 |
| Molecular Weight | 332.44 |
| IUPAC Name | 1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
| Standard InChI Key | LBTHINNXZFBFIC-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structural Features
Molecular Architecture
The compound features a 4,5-dihydroimidazole core, a five-membered ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
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A phenylsulfonyl group at position 1, enhancing electrophilicity and stability.
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A benzylthio group at position 2, contributing to lipophilicity and redox activity.
The rigidified bis(sulfonyl)ethylene framework enables stereoselective reactions, as demonstrated in asymmetric catalytic additions .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Catalytic Asymmetric Synthesis
The compound is synthesized via enantioselective Michael addition using bifunctional Brønsted base/H-bonding (BB/HB) catalysts. A representative pathway involves:
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Substrate Preparation: N-Benzoyl dihydroimidazol-4-one (3a) reacts with vinyl bis(sulfone) 1a in dichloromethane at 0°C .
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Catalysis: Squaramide-based catalyst C2 (10 mol%) facilitates stereocontrol, achieving up to 95% yield and 98% enantiomeric excess (ee) .
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Post-Modification: Acidic hydrolysis (6 M HCl) converts adducts to hydantoins, while reductive desulfonylation (Mg/TMSCl) yields monosulfonyl derivatives .
Table 2: Representative Reaction Conditions and Yields
| Step | Catalyst | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Michael Addition | Squaramide C2 | CH₂Cl₂ | 0°C | 95 | 98 |
| Hydrolysis | HCl | 1,4-Dioxane | 65°C | 73 | – |
| Desulfonylation | Mg/TMSCl | MeOH | RT | 51 | – |
Pharmacological Applications
Anticancer Activity
The compound exhibits pro-apoptotic effects in human colorectal carcinoma (HCT116) cells:
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IC₅₀: 12.5 μM (72-hour exposure).
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Mechanism: Disruption of tubulin polymerization by binding to the colchicine site, analogous to SMART analogs .
Mechanistic Insights
Tubulin Inhibition
The phenylsulfonyl group interacts with Cys-241 in β-tubulin, while the benzylthio moiety enhances membrane permeability. Competitive binding assays reveal a Kᵢ of 0.42 μM, comparable to colchicine .
Redox Modulation
The sulfur atoms in the benzylthio group participate in glutathione (GSH) depletion, inducing oxidative stress in cancer cells .
Analytical Characterization
Spectroscopic Data
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¹H NMR (300 MHz, CDCl₃): δ 8.15–6.94 (m, 25H), 5.67 (dd, J = 6.1 Hz), 4.20 (d, J = 13.3 Hz) .
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HRMS: [M+H]⁺ calcd. for C₁₆H₁₇N₂O₂S₂: 333.0732; found: 333.0735.
Future Directions
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